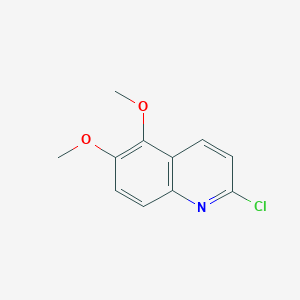
2-Chloro-5,6-dimethoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5,6-dimethoxyquinoline is a chemical compound belonging to the quinoline family. It is characterized by the presence of a chlorine atom at the 2-position and methoxy groups at the 5- and 6-positions on the quinoline ring. This compound is widely used in various fields, including medical, environmental, and industrial research .
作用机制
Target of Action
The primary targets of 2-Chloro-5,6-dimethoxyquinoline are microbial cells. The compound has been synthesized as an antimicrobial agent and has shown moderate activities against various microbes .
Mode of Action
It is known that quinoline derivatives, which include this compound, have antifungal, antibacterial, antitumor, and anticancer effects . The compound likely interacts with its microbial targets, leading to their inhibition or destruction.
Biochemical Pathways
Given its antimicrobial properties, it likely interferes with essential biochemical processes in microbial cells, such as dna replication, protein synthesis, or cell wall synthesis .
Result of Action
The result of this compound’s action is the inhibition of microbial growth. The compound has demonstrated moderate antimicrobial and antifungal activity in vitro .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6-dimethoxyquinoline typically involves the chlorination of 5,6-dimethoxyquinoline. One common method includes the reaction of 5,6-dimethoxyquinoline with thionyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
2-Chloro-5,6-dimethoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form quinone derivatives.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include 2-amino-5,6-dimethoxyquinoline and 2-thio-5,6-dimethoxyquinoline.
Oxidation Reactions: Products include quinone derivatives.
Reduction Reactions: Products include tetrahydroquinoline derivatives.
科学研究应用
2-Chloro-5,6-dimethoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It serves as a precursor for the development of biologically active compounds, including antimalarial and antimicrobial agents.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
- 2-Chloro-4,6-dimethoxyquinoline
- 2-Chloro-5,7-dimethoxyquinoline
- 2-Chloro-6,7-dimethoxyquinoline
Uniqueness
2-Chloro-5,6-dimethoxyquinoline is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry .
属性
IUPAC Name |
2-chloro-5,6-dimethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-9-5-4-8-7(11(9)15-2)3-6-10(12)13-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMJISROCJIBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














